Acetic acid, bromo(hydroxyimino)- (9CI)
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS (m/z):
- 168.9 [M+H]⁺ (calc. 167.95).
- 90.0 [C₂H₂NO₃]⁺ (loss of Br).
- 63.0 [HNO₂]⁺.
Properties
CAS No. |
167953-86-8 |
|---|---|
Molecular Formula |
C2H2BrNO3 |
Molecular Weight |
167.946 |
IUPAC Name |
2-bromo-2-hydroxyiminoacetic acid |
InChI |
InChI=1S/C2H2BrNO3/c3-1(4-7)2(5)6/h7H,(H,5,6) |
InChI Key |
VSPZLWKNCFIKTQ-UHFFFAOYSA-N |
SMILES |
C(=NO)(C(=O)O)Br |
Synonyms |
Acetic acid, bromo(hydroxyimino)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of acetic acid, bromo(hydroxyimino)- is in the pharmaceutical industry. It serves as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics are crucial for treating bacterial infections and are widely used due to their broad-spectrum efficacy. The compound's derivatives can also be utilized in developing other pharmaceutical agents, enhancing their therapeutic profiles .
Case Study: Antibiotic Development
- Compound : 4-bromo-2-oxyimino butyric acid
- Application : Intermediate for cephalosporin antibiotics
- Outcome : High purity and efficiency in large-scale synthesis have been achieved, making it a valuable component in antibiotic production .
Organic Synthesis
In organic chemistry, acetic acid, bromo(hydroxyimino)- is utilized as a reagent in various synthetic pathways. Its ability to introduce functional groups into organic molecules makes it an essential tool for chemists aiming to create complex structures.
Synthetic Pathways
- Bromination Reactions : The compound can undergo bromination reactions to yield various derivatives that find applications in agrochemicals and fine chemicals.
- Oxyimination Reactions : It can be involved in oxyimination reactions leading to the formation of new compounds with potential biological activity.
Environmental Applications
Emerging research indicates that compounds like acetic acid, bromo(hydroxyimino)- may have applications in environmental science, particularly in the remediation of pollutants. The hydroxyimino group can participate in redox reactions that may help detoxify certain environmental contaminants.
Comparison with Similar Compounds
(2E)-(Hydroxyimino){2-[(2-Methylphenoxy)Methyl]Phenyl}Acetic Acid (490-M18)
- Molecular Formula: C₁₇H₁₅NO₄
- Substituents: Hydroxyimino group, 2-methylphenoxymethylphenyl moiety.
- The bulky aryl group enhances lipophilicity compared to simpler hydroxyimino derivatives .
(2E)-(Hydroxyimino){2-[(4-Hydroxy-2-Methylphenoxy)Methyl]Phenyl}Acetic Acid (490-M56)
2-Cyano-2-(Hydroxyimino)Acetic Acid
- Molecular Formula : C₃H₂N₂O₃
- Substituents: Cyano (-CN) and hydroxyimino groups.
- Properties: The electron-withdrawing cyano group increases acidity (predicted pKa ~1.5–2.0) and stabilizes the oxime moiety, making it a potent chelator for metal ions .
Halogenated Acetic Acid Derivatives
Chloroacetic Acid (Monochloroacetic Acid)
Bromochloroacetic Acid (9CI)
- Molecular Formula : C₂H₂BrClO₂
- Substituents : Bromine and chlorine atoms on the α-carbon.
- Properties: Dual halogenation increases electronegativity, leading to higher acidity (pKa ~1.8) and reactivity in nucleophilic substitution reactions.
Benzyl 2-Bromoacetate (9CI)
- Molecular Formula : C₉H₉BrO₂
- Substituents : Bromine atom and benzyl ester group.
- Properties : The ester group reduces acidity (pKa ~4.5) compared to free acetic acid derivatives. Used as an alkylating agent in peptide synthesis .
Electronic and Reactivity Trends
A DFT study on halogenated phenylacetic acids (2-(2-halophenyl)acetic acids) revealed the following trends :
Electrophilicity : Bromine > Chlorine > Fluorine (due to polarizability).
Acidity : Bromo-substituted compounds exhibit the lowest pKa (~3.2) compared to chloro (~3.5) and fluoro (~4.0) analogs.
HOMO-LUMO Gap : Narrower for brominated derivatives, indicating higher reactivity in electron-transfer processes.
These findings suggest that bromo(hydroxyimino)acetic acid would exhibit strong electrophilic character and acidity, making it reactive in substitution and coordination reactions.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on cyano-hydroxyimino analog .
Preparation Methods
Route A: Bromination Followed by Oximation
-
Bromination : React chloroacetic acid with Br in chloroform under reflux.
-
Ester Protection : Convert bromoacetic acid to methyl ester using methanol/HSO.
-
Deprotection : Hydrolyze ester with NaOH to yield acetic acid, bromo(hydroxyimino)-.
Advantages : Controlled bromination minimizes side products.
Challenges : Ester hydrolysis may degrade the hydroxyimino group.
Route B: Oximation Followed by Bromination
Advantages : Direct functionalization of acetic acid.
Challenges : Bromine may oxidize the hydroxyimino group, requiring inert atmospheres.
Reaction Optimization and Challenges
Solvent and Catalyst Selection
Byproduct Management
Q & A
Q. How are bromo(hydroxyimino) acetic acid derivatives used in pesticide development?
- Methodological Answer : Analogous compounds (e.g., 2-naphthoxyacetic acid) act as plant growth regulators, suggesting potential agrochemical applications. Research steps include:
- Bioactivity Screening : Test herbicidal or fungicidal activity in Arabidopsis or Fusarium models .
- Structure-Activity Relationship (SAR) : Modify bromine/hydroxyimino positions to optimize efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
